molecular formula C4H10N2 B167176 Piperazine-2,2,3,3,5,5,6,6-D8 CAS No. 134628-42-5

Piperazine-2,2,3,3,5,5,6,6-D8

Cat. No. B167176
M. Wt: 94.18 g/mol
InChI Key: GLUUGHFHXGJENI-SVYQBANQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine-2,2,3,3,5,5,6,6-D8 is an isotopically labeled research compound . It has an empirical formula of C4D8H2N2·2HCl . It is often used as an internal standard for the quantification of Piperazine by GC- or LC-mass spectrometry .


Molecular Structure Analysis

The molecular structure of Piperazine-2,2,3,3,5,5,6,6-D8 is represented by the SMILES string Cl.Cl.[2H]C1([2H])NC([2H])([2H])C([2H])([2H])NC1([2H])[2H] . The InChI is 1S/C4H10N2.2ClH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H/i1D2,2D2,3D2,4D2;; .


Physical And Chemical Properties Analysis

Piperazine-2,2,3,3,5,5,6,6-D8 is a solid with a melting point of over 300 °C . It has a molecular weight of 167.11 and a density of 0.974 g/mL at 25 °C .

Scientific Research Applications

Therapeutic Potential

Piperazine derivatives, including Piperazine-2,2,3,3,5,5,6,6-D8, have been extensively studied for their therapeutic uses. These compounds are present in various drugs with diverse therapeutic applications, such as antipsychotics, antidepressants, anti-inflammatory, and anticancer agents. The modification of the piperazine nucleus can significantly impact the medicinal potential of the resulting molecules (Rathi et al., 2016). Piperazine derivatives show promise in central pharmacological activities, primarily involving the activation of the monoamine pathway (Brito et al., 2018).

Drug Design and Development

The piperazine scaffold is a significant component in the rational design of new drugs. Its structural versatility allows it to be used in various molecular designs, potentially enhancing pharmacokinetic and pharmacodynamic properties of drugs. This flexibility makes piperazine derivatives an attractive building block in drug discovery efforts (Romanelli et al., 2022).

Antioxidant Properties

Piperazine nucleus has shown significant potential in antioxidant activities. For instance, certain piperazine derivatives have been synthesized and demonstrated notable in vitro antioxidant properties. This finding suggests their potential use in designing structures with antioxidant properties (Andonova et al., 2014).

Anticancer Applications

Research has also explored the use of piperazine derivatives in anticancer applications. For example, a study demonstrated that a piperazine compound induced apoptosis in cancer cells and showed potential for tumor growth inhibition (Lee et al., 2013).

Piperazine in Flame Retardants

Piperazine-phosphonates derivatives have been studied for their application as flame retardants on cotton fabric. This research helps understand the mechanism of action of these compounds in flame retardation, contributing to safer and more effective use in material science (Nguyen et al., 2014).

Carbon Dioxide Capture

Piperazine has been used to enhance the absorption of CO2 in various solutions, demonstrating its potential in carbon capture technologies. This application is crucial for environmental sustainability and managing industrial emissions (Zhang et al., 2020).

Safety And Hazards

Piperazine-2,2,3,3,5,5,6,6-D8 has several hazard statements associated with it. It can cause skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause respiratory irritation .

properties

IUPAC Name

2,2,3,3,5,5,6,6-octadeuteriopiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUUGHFHXGJENI-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(NC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583727
Record name (2,2,3,3,5,5,6,6-~2~H_8_)Piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine-2,2,3,3,5,5,6,6-D8

CAS RN

134628-42-5
Record name (2,2,3,3,5,5,6,6-~2~H_8_)Piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Wang - 2011 - search.proquest.com
Organic–ordered mesoporous silica (OMS) hybrid materials have attracted great interest due to their potential applications for gas separations and heterogeneous catalysis. Amine-…
Number of citations: 7 search.proquest.com

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